(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the thiazepane ring, and the ketone group. The nitrogen atom in the pyridine ring, the sulfur atom in the thiazepane ring, and the oxygen atom in the ketone group could all potentially participate in chemical reactions .Scientific Research Applications
Anti-Fibrosis Activity
The discovery of anti-fibrotic drugs has garnered significant attention from researchers. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic properties . Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic activities. They effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives, including 2-(pyridin-2-yl) pyrimidine, have been investigated for their antimicrobial effects . These compounds exhibit activity against various pathogens, making them promising candidates for combating infections.
Antiviral Activity
Similar to its antimicrobial properties, 2-(pyridin-2-yl) pyrimidine derivatives have shown antiviral effects . Researchers have explored their potential in inhibiting viral replication and treating viral infections.
Antitumor Potential
Pyrimidine-based compounds are known for their antitumor activities . Further studies could explore the specific mechanisms by which 2-(pyridin-2-yl) pyrimidine derivatives affect tumor growth and metastasis.
Neuroprotective Effects
Although not extensively studied, pyrimidine derivatives have been implicated in neuroprotection . Investigating the neuroprotective potential of 2-(pyridin-2-yl) pyrimidine could yield valuable insights.
Antioxidant Properties
While not directly reported for 2-(pyridin-2-yl) pyrimidine, related pyrazole-bearing compounds have demonstrated antioxidant effects . Exploring the antioxidant capacity of this compound could be worthwhile.
Mechanism of Action
properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-14-6-3-4-7-16(14)18-9-11-21(12-13-23-18)19(22)17-8-5-10-20-15(17)2/h3-8,10,18H,9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPKANXTQYTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone |
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